molecular formula C12H11NO3 B11721958 3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione CAS No. 30265-12-4

3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione

Cat. No.: B11721958
CAS No.: 30265-12-4
M. Wt: 217.22 g/mol
InChI Key: YGVGKRQWORJXSH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione is a chemical compound characterized by its unique spiro structure, which includes a naphthalene ring fused to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the cyclization of naphthalene-1,4-dione with an appropriate oxazolidine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds .

Scientific Research Applications

3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In terms of its anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Imino-3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-5’-one
  • 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]

Uniqueness

3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and bioactive molecules .

Properties

CAS No.

30265-12-4

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

spiro[1,3-oxazolidine-4,4'-2,3-dihydro-1H-naphthalene]-2,5-dione

InChI

InChI=1S/C12H11NO3/c14-10-12(13-11(15)16-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,13,15)

InChI Key

YGVGKRQWORJXSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)C(=O)OC(=O)N3

Origin of Product

United States

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